![molecular formula C16H14FN5O4 B2823446 2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-53-9](/img/structure/B2823446.png)
2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a purine ring, an imidazole ring, and an acetic acid group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecule contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Toxicological Analysis
In a study focusing on toxicological investigations, a case of fatal overdose involving various substances, including chlorophenoxyacetic acids, highlighted the importance of understanding the metabolic and toxicological pathways of complex chemical compounds. This research underscores the critical need for comprehensive toxicological analysis tools in forensic and clinical toxicology to assess the impact of various substances, including novel chemical entities similar to the one (Osterloh, Lotti, & Pond, 1983).
Metabolism and Excretion Studies
Research on the metabolism and excretion of pharmacologically active compounds is vital for understanding their biological effects and safety profile. A study on the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolic pathways and elimination mechanisms of complex chemical structures, which can inform the development and clinical use of new therapeutic agents (Karanam et al., 2007).
Pharmacokinetics and Drug Development
Understanding the disposition and metabolism of new drug candidates is fundamental in drug development. The study of SB-649868, an orexin receptor antagonist, highlights the importance of pharmacokinetic studies in identifying the primary routes of drug metabolism and excretion, which are crucial for optimizing drug efficacy and safety (Renzulli et al., 2011).
Diagnostic and Imaging Agent Development
Advancements in diagnostic imaging technologies offer new opportunities for identifying and understanding disease processes. The development and evaluation of novel imaging agents, such as 18F-FIBT for β-amyloid imaging in neurodegenerative diseases, demonstrate the application of complex chemical compounds in enhancing diagnostic accuracy and providing insights into disease pathology (Grimmer et al., 2018).
Biomonitoring and Exposure Assessment
Biomonitoring studies, such as those assessing exposure to butylated hydroxytoluene (BHT) and its metabolites, utilize analytical chemistry techniques to evaluate the internal burden of environmental chemicals in human populations. Such studies are crucial for understanding the potential health effects of exposure to various chemical compounds and for informing public health policies and safety standards (Schmidtkunz et al., 2020).
Propriétés
IUPAC Name |
2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-7-6-20(15(21)18-13)10-4-2-9(17)3-5-10/h2-5H,6-8H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNREUQOWKZGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

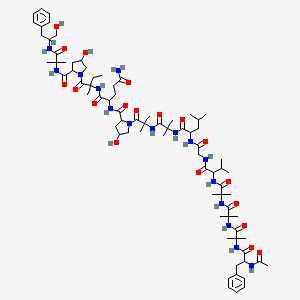
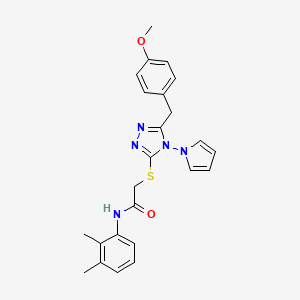
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2823367.png)

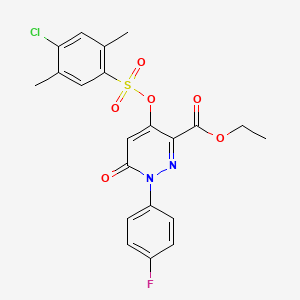
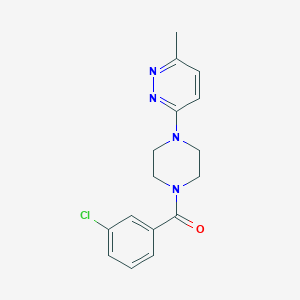
![5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2823374.png)
![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2823376.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)

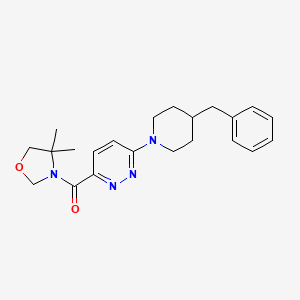
![2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid](/img/structure/B2823386.png)